HQK-1004
Description
HQK-1004 is a small-molecule therapeutic agent developed by HemaQuest Pharmaceuticals Inc. for treating Epstein-Barr virus (EBV)-positive lymphoid malignancies or lymphoproliferative disorders . Its mechanism of action involves inducing the expression of a latent viral protein kinase, which sensitizes EBV-infected tumor cells to antiviral prodrugs like valganciclovir. By activating this pathway, this compound aims to selectively eliminate virally infected cells while sparing healthy tissue .
Properties
Molecular Formula |
C19H27ClN4O5 |
|---|---|
Appearance |
Solid powder |
Synonyms |
HQK1004; HQK 1004; HQK-1004; SCFA HQK1004; SCFA HQK 1004; SCFA HQK-1004; NONE |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Clinical Development Milestones:
- Phase : Completed Phase 2 trials (NCT00992732) for EBV-associated lymphoid malignancies .
- Administration: Intravenous delivery .
Comparison with Similar Compounds
HQK-1004 belongs to a class of therapies targeting viral or cellular kinases to enhance the cytotoxicity of antiviral prodrugs. Below, we compare it with structurally and functionally related compounds (Table 1).
Table 1 : Comparative Analysis of this compound and Analogous Compounds
Structural and Functional Insights :
Mechanistic Overlap: this compound and Ad-OC-hsvTK/valacyclovir both rely on viral thymidine kinase (TK) activation to convert prodrugs into cytotoxic agents. However, this compound is a small molecule, whereas Ad-OC-hsvTK uses gene therapy, posing challenges in delivery and scalability . Unlike valganciclovir, which directly targets viral DNA polymerase, this compound acts upstream by reawakening latent viral TK expression, offering a novel approach to EBV-associated malignancies .
Clinical Progress: this compound’s termination contrasts with FV-100, which advanced to Phase 3 for viral infections, highlighting the difficulty of targeting latent EBV in oncology .
Safety and Specificity: this compound’s reliance on viral TK may reduce off-target effects compared to traditional chemotherapies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
